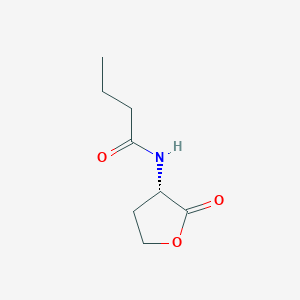

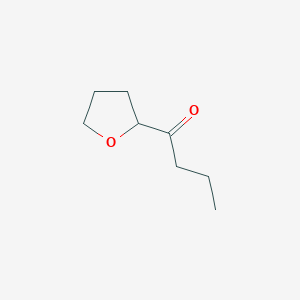

(S)-N-(2-Oxotetrahydrofuran-3-il)butiramina

Descripción general

Descripción

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide, also known as N-Butanoyl-2-oxotetrahydrofuran-3-amide, is a nitrogen-containing compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound has been found to possess a variety of biological activities, including analgesic, anti-inflammatory, and anti-cancer properties. In addition, it has been used in the synthesis of various drugs and has been found to have potential therapeutic applications.

Aplicaciones Científicas De Investigación

Inhibición de la Percepción de Quórum

C4-HSL: es una molécula clave en el sistema de percepción de quórum (QS) de las bacterias gramnegativas, que regula diversos fenotipos bacterianos, incluida la virulencia, la producción de metabolitos secundarios y la maduración de la biopelícula . La inhibición de QS puede prevenir infecciones bacterianas, convirtiendo a C4-HSL y sus análogos en posibles agentes terapéuticos no antibióticos. Por ejemplo, se ha identificado que los inhibidores de la sintasa C4-HSL, como el ácido salicílico, el ácido tánico y el trans-cinamaldehído, reducen eficazmente los factores de virulencia mediados por QS en Pseudomonas aeruginosa .

Disrupción Antibacteriana de la Biopelícula

El papel del compuesto en la QS también se extiende a la formación y el mantenimiento de las biopelículas. Las biopelículas son una causa importante de infecciones crónicas y son notoriamente resistentes a los antibióticos. Al dirigirse al sistema QS RhlI/RhlR, C4-HSL puede interrumpir la formación de biopelículas, lo que mejora la eficacia de los tratamientos antibacterianos .

Conjuntos de Anticuerpo-Fármaco (ADC)

C4-HSL: sirve como un enlace escindido en la síntesis de ADC. Estos son agentes terapéuticos sofisticados que combinan un anticuerpo específico para las células cancerosas con un potente fármaco contra el cáncer. El enlace libera el fármaco dentro de la célula diana, minimizando la toxicidad sistémica .

Terapéutica Anti-Percepción de Quórum

La investigación ha demostrado que los aptámeros de C4-HSL pueden bloquear la percepción de quórum e inhibir la formación de biopelículas en Pseudomonas aeruginosa. Esto abre vías para el desarrollo de terapéutica anti-QS que puede mitigar las infecciones sin contribuir a la resistencia a los antibióticos .

Regulación de la Virulencia

C4-HSL: participa en la regulación de la virulencia en las bacterias patógenas. Al modular las vías QS, es posible controlar la expresión de los factores de virulencia, lo cual es crucial para las estrategias de prevención y tratamiento de infecciones .

Biología Sintética

En biología sintética, C4-HSL se puede utilizar para diseñar sistemas de comunicación bacteriana. Al diseñar circuitos sintéticos que responden a C4-HSL, los investigadores pueden crear bacterias que realizan tareas específicas cuando alcanzan una determinada densidad de población, como producir un compuesto terapéutico o autodestruirse .

Monitoreo Ambiental

C4-HSL: se puede emplear en biosensores para monitorear la contaminación bacteriana ambiental. Las bacterias diseñadas para responder a C4-HSL pueden indicar la presencia de patógenos específicos o la carga microbiana general en un entorno determinado .

Aplicaciones Agrícolas

En agricultura, los análogos de C4-HSL se pueden utilizar para controlar los patógenos de las plantas al interrumpir sus sistemas QS. Esto puede conducir al desarrollo de nuevas estrategias de biocontrol que reducen la dependencia de los pesticidas químicos .

Propiedades

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFNZZXXTGXBOG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435962 | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67605-85-0 | |

| Record name | N-Butyrylhomoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067605850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is quorum sensing, and what is the role of C4-HSL in this process?

A1: Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. C4-HSL is a signaling molecule, or autoinducer, that plays a crucial role in the QS system of Pseudomonas aeruginosa. As bacterial populations grow, C4-HSL concentration increases. At a threshold concentration, C4-HSL binds to and activates its cognate transcriptional regulator, RhlR. This complex then binds to DNA, regulating the expression of various genes involved in virulence, biofilm formation, and other bacterial behaviors [, , , , , , ].

Q2: How does C4-HSL influence the production of virulence factors in Pseudomonas aeruginosa?

A2: C4-HSL, in conjunction with RhlR, directly regulates the expression of several virulence factor genes in Pseudomonas aeruginosa. This includes genes involved in the production of elastase (lasB), rhamnolipids (rhlAB), pyocyanin (phz1 operon), and the cytotoxic lectins PA-IL and PA-IIL [, , , , , , , ]. Additionally, C4-HSL can indirectly impact the production of other virulence factors through its interaction with the Las QS system, creating a complex regulatory network [, , ].

Q3: Can C4-HSL influence biofilm formation?

A3: Yes, C4-HSL plays a significant role in biofilm formation by Pseudomonas aeruginosa. Studies have shown that mutants deficient in C4-HSL production exhibit reduced biofilm formation compared to wild-type strains [, ]. This effect can be reversed by adding exogenous C4-HSL, restoring biofilm formation in these mutants [, ]. The mechanism involves C4-HSL-mediated regulation of genes involved in exopolysaccharide production, essential for biofilm development [, , ].

Q4: Does C4-HSL play a role in the interaction between Pseudomonas aeruginosa and other microorganisms?

A4: Yes, studies have shown that C4-HSL can influence the interactions between Pseudomonas aeruginosa and other microorganisms. For example, in co-cultures with the fungus Aspergillus fumigatus, the presence of C4-HSL has been linked to the modulation of biofilm formation and virulence factor production []. The specific roles and mechanisms of C4-HSL in these interactions are an active area of research.

Q5: Can environmental factors affect C4-HSL production and activity?

A5: Yes, environmental factors like temperature, iron availability, and phosphate levels can influence C4-HSL production and activity. For instance, C4-HSL production increases in iron-limited conditions, leading to enhanced twitching motility and reduced biofilm formation []. Conversely, high salt concentrations can inhibit C4-HSL production and, consequently, the production of rhamnolipids [].

Q6: Can interfering with C4-HSL signaling be a potential therapeutic strategy against Pseudomonas aeruginosa infections?

A6: Yes, targeting C4-HSL signaling is a promising approach for developing new treatments against Pseudomonas aeruginosa infections. Blocking C4-HSL production or its interaction with RhlR could potentially disrupt the expression of virulence factors and biofilm formation, thus attenuating the bacteria's pathogenicity [, , , , , , , ].

Q7: What are some strategies being explored to inhibit C4-HSL signaling?

A7: Several strategies are being investigated to inhibit C4-HSL signaling, including:

- Development of C4-HSL analogs: These molecules can competitively bind to RhlR, preventing C4-HSL from activating the QS response [, ].

- Quorum quenching enzymes: These enzymes can degrade C4-HSL, reducing its concentration and disrupting QS signaling [, ].

- Inhibition of C4-HSL synthesis: Compounds that inhibit the activity of RhlI, the enzyme responsible for C4-HSL synthesis, are being investigated [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)

![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)